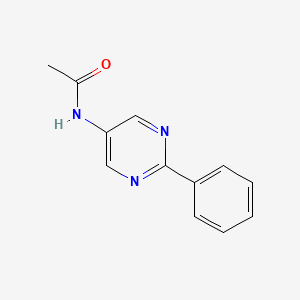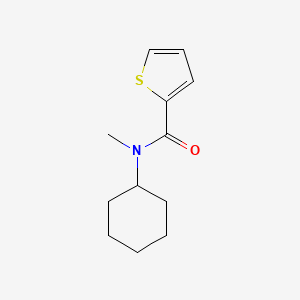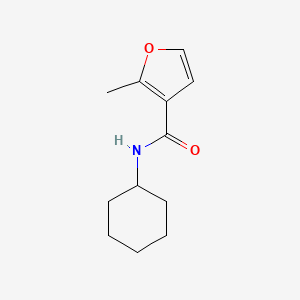
N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide, also known as AG-3-5, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of cyclopentanecarboxamide derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide acts as a non-competitive antagonist of the NMDA receptor. It binds to a specific site on the receptor and prevents the influx of calcium ions into the cell. This results in the modulation of synaptic plasticity and the inhibition of excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity. This compound has also been found to increase the levels of cyclic adenosine monophosphate (cAMP), which is a second messenger involved in various cellular processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively modulate the activity of this receptor and study its role in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic at high concentrations and can cause cell death.
Future Directions
There are several future directions for research on N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide. One of the major areas of research is the development of more selective and potent NMDA receptor modulators. Another area of research is the investigation of the therapeutic potential of this compound in the treatment of various neurological disorders. Additionally, the role of this compound in synaptic plasticity and learning and memory processes is an area of ongoing research.
Synthesis Methods
The synthesis of N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide involves the reaction of 2-ethyl-6-methylphenylamine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound, which can then be purified using various techniques such as column chromatography.
Scientific Research Applications
N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide has been extensively studied for its potential use in scientific research. One of the major applications of this compound is in the field of neuroscience. This compound has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a major receptor involved in synaptic plasticity and learning and memory processes. This compound has also been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-12-10-6-7-11(2)14(12)16-15(17)13-8-4-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFZMGXRIDVFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetamide](/img/structure/B7539839.png)
![1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7539841.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)
![N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide](/img/structure/B7539870.png)




![N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7539896.png)
![[2-[(2-Methyl-1,3-dioxoisoindol-5-yl)amino]-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate](/img/structure/B7539912.png)


![N-(pyridin-3-ylmethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7539935.png)